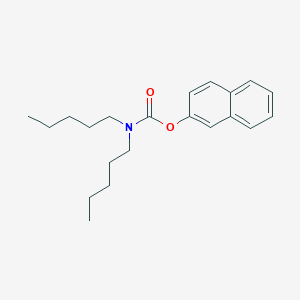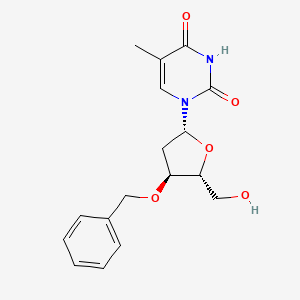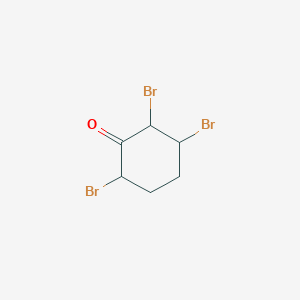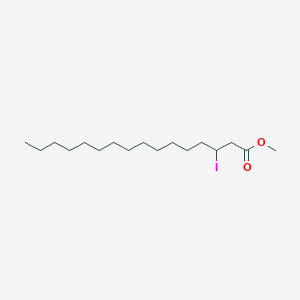![molecular formula C20H16N2O2S B14511771 8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline CAS No. 63330-24-5](/img/structure/B14511771.png)
8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline is a chemical compound known for its unique structure and properties It consists of two quinoline units connected by a sulfanediylbis(methyleneoxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline typically involves the reaction of quinoline derivatives with a sulfanediylbis(methyleneoxy) linker. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline: A parent compound with various derivatives used in medicinal chemistry.
Bithionol: An antibacterial and anthelmintic compound with a similar sulfur-containing structure
Uniqueness
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline is unique due to its specific linker structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63330-24-5 |
|---|---|
Fórmula molecular |
C20H16N2O2S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
8-(quinolin-8-yloxymethylsulfanylmethoxy)quinoline |
InChI |
InChI=1S/C20H16N2O2S/c1-5-15-7-3-11-21-19(15)17(9-1)23-13-25-14-24-18-10-2-6-16-8-4-12-22-20(16)18/h1-12H,13-14H2 |
Clave InChI |
HQXQVJDBVARVSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCSCOC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



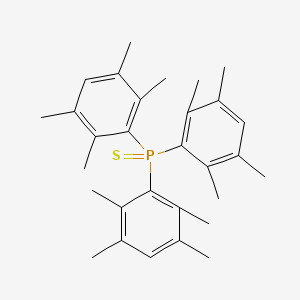


![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
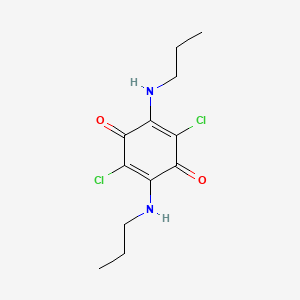
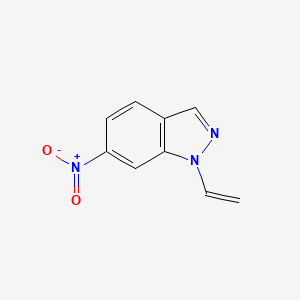
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
